molecular formula C9H17NO3 B1631529 (S)-tert-butyl 1-hydroxybut-3-en-2-ylcarbamate CAS No. 91103-37-6

(S)-tert-butyl 1-hydroxybut-3-en-2-ylcarbamate

Cat. No. B1631529
CAS RN: 91103-37-6
M. Wt: 187.24 g/mol
InChI Key: HYVYNSIWYIWTCK-ZETCQYMHSA-N
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Description

(S)-tert-butyl 1-hydroxybut-3-en-2-ylcarbamate, also known as Sitagliptin, is a drug used in the treatment of type 2 diabetes. It belongs to the class of drugs called dipeptidyl peptidase-4 (DPP-4) inhibitors, which work by increasing the levels of incretin hormones in the body. Incretin hormones help to regulate blood sugar levels by stimulating insulin secretion and reducing glucagon production.

Scientific Research Applications

  • Synthesis of Erythro (±) and Threo (±) Isomers

    • Field : Organic Chemistry .
    • Application : This compound is used in the synthesis of Erythro (±) and Threo (±) isomers .
    • Method : The Erythro (±) isomer is obtained in excellent yield (93%) using sodium borohydride in methanol at -40°C. The Erythro isomer is effectively converted into its Threo (±) with 100% efficiency, by inversion, using methanesulfonyl chloride, cesium acetate and crown ether-18-6 .
    • Results : The method is cost-effective, yields excellent results, and is suitable for large-scale synthesis .
  • Production of 3-Hydroxypropionic Acid (3-HP)

    • Field : Bioengineering .
    • Application : A similar compound is used in the biosynthesis pathway for 3-HP production .
    • Method : The final engineered strain, thTAM-47, uses glucose as a substrate .
    • Results : The strain produced 18.1 g L −1 3-HP, which is the highest level of 3-HP production in S. cerevisiae to date .
  • Carbamate Formation from CO2 and Amines
    • Field : Catalysis Science & Technology .
    • Application : The compound is used in the study of carbamate formation from CO2 and amines .
    • Method : The study involves the use of superbases, such as 1,1,3,3-tetramethylguanidine (TMG), with implications that zwitterionic superbase–CO2 adducts are able to actively transfer the carboxylate group to various substrates .
    • Results : The study found that the reversible TMG–CO2 zwitterion is not a direct carboxylation agent. Instead, CO2 dissociates from TMG–CO2 before a concerted carboxylation occurs, where the role of the TMG is to deprotonate the amine as it is attacking a free CO2 .
  • Carboxylation of Aniline-Derivatives
    • Field : Organic Chemistry .
    • Application : The compound is used in the study of carboxylation of aniline-derivatives .
    • Method : The study involves the use of superbases, such as 1,1,3,3-tetramethylguanidine (TMG), with previous implications that zwitterionic superbase–CO2 adducts are able to actively transfer the carboxylate group to various substrates .
    • Results : The study found that the reversible TMG–CO2 zwitterion is not a direct carboxylation agent. Instead, CO2 dissociates from TMG–CO2 before a concerted carboxylation occurs, where the role of the TMG is to deprotonate the amine as it is attacking a free CO2 .

properties

IUPAC Name

tert-butyl N-[(2S)-1-hydroxybut-3-en-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-5-7(6-11)10-8(12)13-9(2,3)4/h5,7,11H,1,6H2,2-4H3,(H,10,12)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYVYNSIWYIWTCK-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CO)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60452985
Record name (S)-tert-butyl 1-hydroxybut-3-en-2-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-butyl 1-hydroxybut-3-en-2-ylcarbamate

CAS RN

91103-37-6
Record name (S)-tert-butyl 1-hydroxybut-3-en-2-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
G Cullia - 2017 - air.unimi.it
Abstract of the PhD thesis ENZYME INHIBITORS AS POTENTIAL ANTIPARASITIC AGENTS PhD course in Chemistry, XXIX cycle, University of Milan PhD student: Gregorio Cullia (…
Number of citations: 4 air.unimi.it
S Soriano, M Azzouz, J Llaveria, P Marce… - The Journal of …, 2016 - ACS Publications
A formal enantioselective synthesis of nectrisine, a potent α-glucosidase inhibitor, was carried out starting from butadiene monoepoxide through a synthetic sequence involving …
Number of citations: 4 pubs.acs.org
BM O'Boyle - 2009 - search.proquest.com
The palladium catalyzed dynamic catalytic asymmetric transformation (DYKAT), dinuclear zinc direct aldol reaction and gold catalyzed spiroketalization are powerful methods for the …
Number of citations: 0 search.proquest.com

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